molecular formula C9H16F3NO3 B12943584 tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate

tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate

Cat. No.: B12943584
M. Wt: 243.22 g/mol
InChI Key: YQODVUUZNPHLQT-ZCFIWIBFSA-N
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Description

tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is a chiral carbamate derivative characterized by a stereogenic center at the C2 position, a trifluoromethyl group at C4, and a hydroxyl group at C1.

Properties

Molecular Formula

C9H16F3NO3

Molecular Weight

243.22 g/mol

IUPAC Name

tert-butyl N-[(2R)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)/t6-/m1/s1

InChI Key

YQODVUUZNPHLQT-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(F)(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)CO

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine . The trifluoromethyl group enhances the stability and reactivity of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate -CF₃, -OH ~245* High electronegativity from -CF₃; chiral R-configuration
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate -OH 189.25 Lacks -CF₃; simpler structure with similar hydroxyl and carbamate groups
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate -Cl, -Ph, -OH 299.8 Chlorine and phenyl groups introduce steric bulk and electronic effects
tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate -Br, -Me, -Ph 314.22 Bromine and aromatic substituents enhance lipophilicity
(R)-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate -CF₃, triazolo-pyrazin, -F 507.43 Complex heterocyclic system; multiple fluorine atoms

*Estimated based on analogous compounds.

Key Observations :

  • Trifluoro Substitution: The -CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs like (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate . This can improve membrane permeability and resistance to oxidative metabolism in drug candidates .
  • Chirality : The R-configuration is critical for enantioselective interactions, as seen in enantiopure syntheses (up to 91% ee) of related trifluoro carbamates .
  • Functional Group Diversity : Analogs with halogens (e.g., -Cl, -Br) or aromatic rings (e.g., -Ph) exhibit distinct reactivity and steric profiles, influencing their suitability for specific reactions or biological targets .

Physicochemical Properties

  • Acidity : The hydroxyl group’s pKa may be lowered by the electron-withdrawing -CF₃ group, affecting ionization and hydrogen-bonding capacity .
  • Thermal Stability: Fluorinated carbamates generally exhibit higher thermal stability due to strong C-F bonds, a property absent in non-fluorinated analogs .

Biological Activity

tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate, with the CAS Number 454170-50-4 and a molecular weight of 243.23 g/mol , is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a trifluorinated hydroxybutane moiety. Its molecular formula is C9H16F3NO3C_9H_{16}F_3NO_3, and its structural representation can be described using the InChI code:

InChI 1S C9H16F3NO3 c1 8 2 3 16 7 15 13 6 5 14 4 9 10 11 12 h6 14H 4 5H2 1 3H3 H 13 15 \text{InChI 1S C9H16F3NO3 c1 8 2 3 16 7 15 13 6 5 14 4 9 10 11 12 h6 14H 4 5H2 1 3H3 H 13 15 }

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of neuroprotection and anti-inflammatory effects. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving biological activity compared to other similar compounds.

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can inhibit amyloid beta peptide aggregation and protect neuronal cells from oxidative stress and inflammation.
  • Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl (R)-(4-hydroxybutan-2-yl)carbamate167216-17-30.85Lacks trifluoromethyl group
Tert-butyl (1-hydroxybutan-2-yl)carbamate142121-48-00.91No trifluorination
(S)-tert-butyl (1-hydroxybutan-2-yl)carbamate397246-14-90.91Stereoisomeric variant
Tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate145166-06-90.94Different cyclic structure
Tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate188348-00-70.98Contains cyclohexane ring

This table highlights the unique presence of the trifluoromethyl group in this compound, which may enhance its lipophilicity and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds:

  • Neuroprotection Against Aβ Peptides : Research on similar compounds indicates a protective effect against astrocyte cell death induced by amyloid beta peptides. For instance:
    • In vitro studies demonstrated that certain derivatives could significantly improve cell viability in the presence of Aβ peptides.
    • A notable study reported that M4 compound showed an inhibition rate of 85% for Aβ aggregation at a concentration of 100 μM .
  • Inflammatory Response Modulation : Compounds related to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNFα and IL-6 in cellular models exposed to oxidative stress .

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